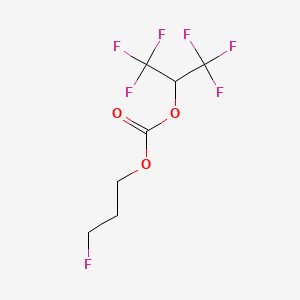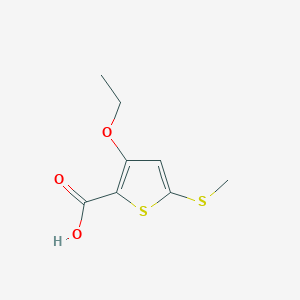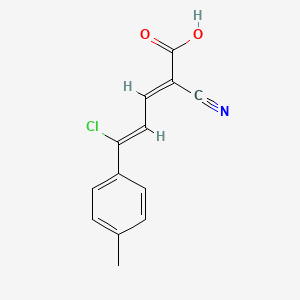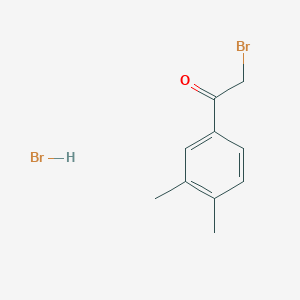
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a specialized chemical compound known for its unique structure and properties. This compound is characterized by the presence of bromine, fluorine, and perfluorinated groups, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester linkage. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The corresponding alcohol and carbon dioxide.
Oxidation and Reduction: Carbonyl compounds or alcohols, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and carbonate ester linkage are key reactive sites that participate in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A precursor in the synthesis of the carbonate compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butene: Another fluorinated compound with similar reactivity but different applications.
1H,1H,9H-perfluorononyl chloroformate: Used in the synthesis of the carbonate compound.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate is unique due to its combination of bromine, fluorine, and perfluorinated groups, which impart distinct reactivity and properties. This makes it valuable in specialized applications where such characteristics are required.
Eigenschaften
Molekularformel |
C14H7BrF20O3 |
|---|---|
Molekulargewicht |
683.07 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H7BrF20O3/c15-14(34,35)6(18,19)1-2-37-5(36)38-3-7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)4(16)17/h4H,1-3H2 |
InChI-Schlüssel |
ROANILLMBAXATN-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)







![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)





